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Compound of Interest

Compound Name: 1,12-Dodecanediol

Cat. No.: B052552 Get Quote

Introduction
1,12-Dodecanediol is a linear diol with the chemical formula HO(CH₂)₁₂OH. It serves as a

versatile building block in various chemical syntheses, including the production of polyesters,

polyurethanes, and other polymers. The purity and structural integrity of 1,12-dodecanediol
are critical for its application in drug development and materials science. Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation

and purity assessment of such organic molecules. This application note provides a detailed

protocol for the ¹H and ¹³C NMR spectral analysis of 1,12-dodecanediol and a summary of its

characteristic spectral data.

Chemical Structure
The chemical structure of 1,12-dodecanediol is characterized by a central ten-carbon

methylene chain flanked by two hydroxymethyl groups. Due to the molecule's symmetry, there

are chemically equivalent protons and carbons, which simplifies its NMR spectra.
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Caption: Chemical Structure of 1,12-Dodecanediol.

Experimental Protocols
Sample Preparation
A standard protocol for preparing a 1,12-dodecanediol sample for NMR analysis is as follows:

Sample Weighing: Accurately weigh approximately 10-20 mg of 1,12-dodecanediol powder.

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common

choice for non-polar to moderately polar compounds like 1,12-dodecanediol.

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean,

dry vial.

Internal Standard (Optional): For quantitative analysis, a known amount of an internal

standard such as tetramethylsilane (TMS) can be added. TMS also serves as a chemical

shift reference (0.00 ppm).

Vortexing/Sonication: Gently vortex or sonicate the mixture until the sample is completely

dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube.

Capping: Securely cap the NMR tube.

NMR Data Acquisition
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400

MHz or 500 MHz NMR spectrometer:
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Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency 400 MHz 100 MHz

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Program zg30 zgpg30

Number of Scans (NS) 16 1024

Relaxation Delay (D1) 1.0 s 2.0 s

Acquisition Time (AQ) 4.09 s 1.09 s

Spectral Width (SW) 20 ppm 240 ppm

Transmitter Frequency Offset

(O1P)
6.0 ppm 120 ppm

Data Processing
Fourier Transformation: Apply an exponential window function with a line broadening factor

of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.

Phasing: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

Baseline Correction: Apply an automatic baseline correction algorithm to ensure a flat

baseline.

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃

to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS is used, reference its peak to 0.00 ppm.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify and list the chemical shifts of all significant peaks in both spectra.

Data Presentation
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The following tables summarize the expected ¹H and ¹³C NMR spectral data for 1,12-
dodecanediol in CDCl₃.

¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.64 Triplet (t) 4H HO-CH₂-

1.57 Quintet (p) 4H HO-CH₂-CH₂-

1.29 Multiplet (m) 16H -(CH₂)₈-

Note: The hydroxyl (-OH) proton signal can be broad and its chemical shift is concentration and

temperature dependent. It may appear as a broad singlet.

¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

63.0 HO-CH₂-

32.8 HO-CH₂-CH₂-

29.6 Internal -(CH₂)n-

29.4 Internal -(CH₂)n-

25.7 HO-CH₂-CH₂-CH₂-

Visualization of NMR Assignments
The following diagram illustrates the different chemical environments of the protons and

carbons in 1,12-dodecanediol, corresponding to the signals observed in the NMR spectra.

Caption: Correlation of 1,12-dodecanediol structure with NMR signals.

Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of 1,12-dodecanediol.
The symmetry of the molecule leads to a relatively simple set of signals in both ¹H and ¹³C
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NMR spectra, which can be unambiguously assigned. The provided protocol offers a reliable

method for obtaining high-quality NMR spectra for this compound, which is crucial for quality

control in research and industrial applications.

To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Spectral Analysis of
1,12-Dodecanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052552#1-12-dodecanediol-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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